molecular formula C18H13Cl3O3 B4980552 6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one

6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one

Cat. No. B4980552
M. Wt: 383.6 g/mol
InChI Key: ZTRMTYYPUJVQBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one, also known as DBCO-coumarin, is a fluorescent probe molecule that has gained significant attention in the field of chemical biology due to its unique properties. This compound is synthesized using a specific method and has various scientific research applications, including its use as a bioorthogonal reagent for imaging and labeling biomolecules.

Mechanism of Action

The mechanism of action of 6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-onen involves the reaction of the DBCO group with azide groups on biomolecules, forming a stable triazole linkage. This reaction is highly specific and occurs rapidly, allowing for bioorthogonal labeling of biomolecules.
Biochemical and Physiological Effects:
6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-onen has no known biochemical or physiological effects on living organisms. This compound is used solely for research purposes and has no therapeutic uses.

Advantages and Limitations for Lab Experiments

One advantage of using 6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-onen in lab experiments is its high specificity and rapid reaction rate. This compound allows for bioorthogonal labeling of biomolecules, which is highly useful in the field of chemical biology. However, one limitation of using 6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-onen is its cost. This compound is relatively expensive, which may limit its use in some lab experiments.

Future Directions

In the future, 6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-onen may be used in a variety of scientific research applications. One potential future direction is its use in the development of new imaging techniques. 6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-onen may also be used in the development of new therapies for diseases, such as cancer. Additionally, new methods for synthesizing 6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-onen may be developed to reduce the cost of this compound, making it more accessible for lab experiments.
Conclusion:
In conclusion, 6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-onen is a fluorescent probe molecule that has gained significant attention in the field of chemical biology. This compound is synthesized using a specific method and has various scientific research applications, including its use as a bioorthogonal reagent for imaging and labeling biomolecules. The mechanism of action of 6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-onen involves the reaction of the DBCO group with azide groups on biomolecules, forming a stable triazole linkage. 6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-onen has no known biochemical or physiological effects on living organisms and has advantages and limitations for lab experiments. In the future, 6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-onen may be used in a variety of scientific research applications, including the development of new imaging techniques and therapies for diseases.

Synthesis Methods

The synthesis of 6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-onen involves a three-step process. The first step involves the synthesis of 7-hydroxycoumarin, which is achieved by the reaction of resorcinol with ethyl acetoacetate in the presence of a base. The second step involves the synthesis of 6-chloro-7-hydroxycoumarin by the reaction of 7-hydroxycoumarin with thionyl chloride and phosphorus pentachloride. The final step involves the reaction of 6-chloro-7-hydroxycoumarin with 2,6-dichlorobenzyl alcohol in the presence of a base to yield 6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-onen.

Scientific Research Applications

6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-onen has various scientific research applications, including its use as a bioorthogonal reagent for imaging and labeling biomolecules. This compound is used in the field of chemical biology to label biomolecules with fluorescent probes. The DBCO group of 6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-onen reacts with azide groups on biomolecules, forming a stable triazole linkage. This reaction is highly specific and occurs rapidly, making 6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-onen an ideal reagent for bioorthogonal labeling.

properties

IUPAC Name

6-chloro-7-[(2,6-dichlorophenyl)methoxy]-4-ethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl3O3/c1-2-10-6-18(22)24-16-8-17(15(21)7-11(10)16)23-9-12-13(19)4-3-5-14(12)20/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRMTYYPUJVQBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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